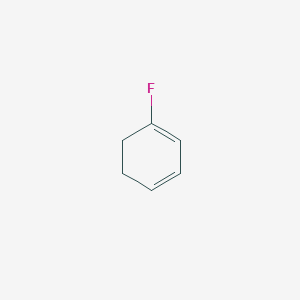

1-Fluorocyclohexa-1,3-diene

Description

Structure

3D Structure

Properties

CAS No. |

76356-93-9 |

|---|---|

Molecular Formula |

C6H7F |

Molecular Weight |

98.12 g/mol |

IUPAC Name |

1-fluorocyclohexa-1,3-diene |

InChI |

InChI=1S/C6H7F/c7-6-4-2-1-3-5-6/h1-2,4H,3,5H2 |

InChI Key |

UIDPAOIDSQJZMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluorocyclohexa 1,3 Diene and Analogs

Targeted Synthesis of 1-Fluorocyclohexa-1,3-diene Derivatives

The precise placement of a fluorine atom on the cyclohexadiene scaffold requires carefully designed synthetic strategies. These methods often involve multi-step sequences and the use of specialized reagents to control regioselectivity and stereoselectivity.

Formation via Organometallic Complex Reactions

Organometallic complexes play a significant role in the synthesis of fluorinated dienes. The coordination of a diene to a metal center can alter its reactivity, allowing for selective transformations that would be difficult to achieve otherwise. For instance, transition-metal complexes of fluorinated dienes are known, although they are less common than their non-fluorinated counterparts. The synthesis, structure, and reactivity of these complexes are crucial for developing new synthetic methods. rsc.orgresearchgate.net The interaction between the metal and the fluorinated ligand is influenced by the electron-withdrawing nature of fluorine, which affects the stability and bonding within the complex. researchgate.net Hydrolysis of specific organolanthanide complexes containing a 1,4-cyclohexa-2,5-dienyl ligand has been shown to yield cyclohexa-1,4-diene, demonstrating the potential of organometallic precursors in forming cyclohexadiene structures. rsc.org

Novel Approaches for Stereo-defined Fluorinated Diene Analogues

Achieving stereocontrol in the synthesis of fluorinated dienes is a significant challenge. Recent advancements have focused on developing methods that allow for the synthesis of specific stereoisomers. One such approach involves a modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides with defined stereochemistry at both double bonds, achieved through sequential Julia-Kocienski olefinations. mdpi.com Although this method focuses on acyclic dienes, the principles of stereocontrol can be adapted to cyclic systems. Another innovative strategy is the use of cross-metathesis to create stereodefined alkenes with a fluoro-chloro terminus, which can then be used in cross-coupling reactions to generate various trisubstituted alkenyl fluorides. nih.gov This highlights the potential for catalytic methods to produce stereochemically pure fluorinated dienes.

Electrophilic Fluorination Approaches for Cyclohexadiene Derivatives

Electrophilic fluorination is a powerful technique for introducing fluorine into organic molecules. wikipedia.org This method involves the reaction of a nucleophilic substrate, such as a cyclohexadiene derivative, with an electrophilic fluorine source. wikipedia.org

Application of N-Fluorosulfonimides (e.g., Selectfluor®) and Related Reagents

A variety of N-F reagents have been developed for electrophilic fluorination, offering a safer and more manageable alternative to elemental fluorine. organicreactions.org Among these, N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and reagents such as Selectfluor® (F-TEDA-BF4) are widely used due to their stability and effectiveness. wikipedia.orgcommonorganicchemistry.commdpi.com Selectfluor® is a user-friendly, non-volatile reagent capable of introducing fluorine into a broad range of organic substrates in a single step, often with excellent regioselectivity. The mechanism of electrophilic fluorination with these reagents is thought to proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions. wikipedia.org The reactivity of Selectfluor® can be harnessed in various transformations, including the fluorination of electron-rich aromatic compounds and alkenes. osaka-u.ac.jp

| Reagent | Common Name | Key Features |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | User-friendly, stable, non-volatile, broad scope of reactivity. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Effective electrophilic fluorinating agent. wikipedia.org |

Direct Elemental Fluorination Pathways to Cyclohexene/diene Adducts

Direct fluorination using elemental fluorine (F₂) is a highly reactive method for introducing fluorine into organic molecules. osaka-u.ac.jp However, due to its high reactivity and the challenges associated with handling it safely, its use is often limited to specialized applications. commonorganicchemistry.comosaka-u.ac.jp Reactions with elemental fluorine can lead to a mixture of products and are often difficult to control. Despite these challenges, direct fluorination has been explored for the synthesis of fluorinated aromatics and their precursors. acs.org

Transition Metal-Catalyzed Diene Syntheses Applicable to Fluorinated Systems

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules with high efficiency and selectivity. nih.gov These methods are increasingly being applied to the synthesis of fluorinated compounds. For instance, palladium-catalyzed sequential dehydrogenation of aliphatic acids has been developed for the one-step synthesis of conjugated dienes. nih.gov While not specifically demonstrated for this compound, this approach could potentially be adapted for fluorinated substrates. Nickel-catalyzed hydroalkenylation of gem-difluoroalkenes with alkynes provides a route to 2-fluoro-1,3-dienes. nih.gov Furthermore, rhodium-catalyzed reactions of gem-difluorinated cyclopropanes have been utilized to generate fluoroallyl-Rh intermediates, which can lead to the formation of fluorinated dienes. researchgate.net The coordination chemistry of fluorinated dienes with transition metals is an active area of research, with the potential to unlock new synthetic pathways. rsc.orgresearchgate.net

| Metal Catalyst | Reaction Type | Substrate | Product |

| Palladium | Sequential Dehydrogenation | Aliphatic Acids | Conjugated Dienes nih.gov |

| Nickel | Hydroalkenylation | gem-Difluoroalkenes and Alkynes | 2-Fluoro-1,3-dienes nih.gov |

| Rhodium | Ring-opening/Cross-coupling | gem-Difluorinated Cyclopropanes | Monofluoro Alkenes/Dienes researchgate.net |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck Reaction) for 1,3-Diene Construction

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of conjugated dienes. The Suzuki-Miyaura and Heck reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, offers a versatile method for constructing 1,3-dienes. For the synthesis of fluorinated dienes, this can involve the coupling of a fluorinated vinyl boronate with a vinyl halide or vice versa. The stereochemistry of the resulting diene is often controlled by the geometry of the starting materials. For instance, the palladium-catalyzed cross-coupling of potassium (E)- and (Z)-alkenyltrifluoroborates with alkenyl bromides can stereoselectively produce conjugated dienes. organic-chemistry.org This methodology's success with fluorinated substrates makes it a viable, though not explicitly demonstrated for this compound, approach for its synthesis. A sequential, palladium-catalyzed, stereoselective disubstitution of 1,1-dibromoalkenes with alkenyltrifluoroborates followed by alkyltrifluoroborates also provides a route to trisubstituted conjugated dienes. organic-chemistry.orgnih.gov

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. organic-chemistry.orgnih.gov This reaction can be employed to construct 1,3-dienes, for example, by reacting a vinyl bromide with an alkene. organic-chemistry.org An oxidative variant of the Heck reaction allows for the selective formation of complex dienes from nonactivated terminal olefins and vinyl boronic esters. organic-chemistry.org The application of the Heck reaction to cyclic dienes has been demonstrated, involving a regioselective and stereospecific arylation of a cyclohexadiene ring, suggesting its potential for the synthesis of substituted fluorocyclohexadienes. chemrxiv.org

Below is a table summarizing representative cross-coupling reactions for diene synthesis.

| Coupling Reaction | Catalyst/Reagents | Substrates | Product Type | Ref |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Alkenyltrifluoroborates, Alkenyl bromides | Conjugated dienes | nih.gov |

| Heck Reaction | [Pd(η³-C₃H₅)Cl]₂/Tedicyp | Vinyl bromides, Alkenes | 1,3-Dienes | organic-chemistry.org |

| Oxidative Heck | Pd(II)/Sulfoxide | Vinyl boronic esters, Terminal olefins | Conjugated dienes | organic-chemistry.org |

Cross-Enyne Metathesis in Fluorodiene Synthesis

Cross-enyne metathesis (CEYM) has emerged as a powerful, atom-economical method for the synthesis of 1,3-dienes from an alkene and an alkyne, catalyzed by ruthenium carbene complexes. beilstein-journals.orgorganic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of fluorinated dienes. The reaction of gem-difluoropropargylic alkynes with ethylene in the presence of a second-generation Hoveyda-Grubbs catalyst leads to the clean formation of the corresponding fluorinated diene. beilstein-journals.org This diene can then be used in situ for subsequent reactions, such as Diels-Alder cycloadditions, to create complex fluorinated carbo- and heterocyclic frameworks. beilstein-journals.org

The efficiency of CEYM can be influenced by the presence of ethylene, which can promote the reaction and improve catalyst turnover. nih.gov Ruthenium-catalyzed enyne metathesis provides a direct route to 1,3-dienes, and its application to fluorinated substrates has been demonstrated, making it a promising strategy for the synthesis of this compound analogs. beilstein-journals.orgnih.gov

The following table provides an example of a cross-enyne metathesis reaction for the synthesis of a fluorinated diene.

| Reaction | Catalyst | Reactants | Product | Ref |

| Cross-Enyne Metathesis | 2nd gen. Hoveyda-Grubbs | gem-Difluoropropargylic alkyne, Ethylene | Fluorinated 1,3-diene | beilstein-journals.org |

Reductive and Oxidative Coupling Strategies

Reductive and oxidative coupling reactions provide alternative pathways to 1,3-dienes. Nickel-catalyzed three-component coupling of (trifluoromethyl)alkenes, alkynes, and organoboronic acids presents a highly efficient and selective route to gem-difluorinated 1,4-dienes. acs.org While this produces a 1,4-diene, isomerization could potentially lead to the desired 1,3-diene.

Rhodium-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates can lead to the formation of structurally diverse fluorinated dienes, including 1,3-dienes, 1,4-dienes, and 1,5-dienes, with the regioselectivity being controlled by the choice of catalyst and ligand. nih.govrsc.org

Oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective synthesis of substituted tetrahydrofurans, which are not dienes but highlights the utility of oxidative methods in cyclizing unsaturated systems. beilstein-journals.orgbohrium.com More relevant to diene synthesis, a diverted aerobic Heck reaction using cyclobutene as a butadiene surrogate with (hetero)arylboronic acids can produce linear 1-aryl-1,3-dienes with high regio- and stereoselectivity. organic-chemistry.org

Cyclopropene-Mediated Synthesis of Highly Functionalized 1,3-Dienes

The use of strained ring systems like cyclopropenes offers unique synthetic routes to complex molecules. An efficient method for synthesizing dicarbonyl-functionalized 1,3-dienes involves the rhodium-catalyzed cleavage of the C=C bond of enaminones with cyclopropenes. rsc.org While this method has not been explicitly reported for fluorinated dienes, the versatility of cyclopropene chemistry suggests its potential applicability. The high strain in cyclopropene derivatives can be harnessed for various transformations. For instance, the Diels-Alder reactions of fluorinated cyclopropene derivatives have been studied, indicating their potential as building blocks in cycloaddition reactions to form more complex cyclic systems. researchgate.net

Stereoselective Synthesis of Fluorinated 1,3-Dienes: Challenges and Advances

The stereoselective synthesis of highly substituted 1,3-dienes, particularly those containing fluorine, presents significant challenges due to the need to control the geometry of multiple double bonds. nih.govmdpi.com However, significant advances have been made in this area.

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of stereoselective diene synthesis, where the stereochemistry of the product is often dictated by the predefined stereochemistry of the alkenyl coupling partners. mdpi.com For example, a highly diastereoselective Pd(0)-catalyzed synthesis of difluorinated 1,3-dienes has been developed from tetrasubstituted gem-difluoroalkenes. This reaction is believed to proceed through a stereoselective twofold Pd-catalyzed Miyaura borylation/Suzuki–Miyaura cross-coupling of the C–F bond, yielding symmetrical 1,3-dienes with a vicinal difluoro moiety as single diastereomers. acs.org

Furthermore, a modular approach allows for the synthesis of unsymmetrical difluorinated 1,3-dienes by coupling gem-difluoroalkenes with borylated monofluoroalkenes. acs.org Another innovative approach involves a tetracomponent reaction between a borylated dendralene, an organolithium reagent, and two different electrophiles, which provides access to multifunctional tetrasubstituted 1,3-dienes with excellent regio- and stereoselectivity. nih.gov A variation of this method involving a carbolithiation/protonation/fluorination process has been used to afford a 1-fluoro-1,3-diene with high regioselectivity. nih.gov

The table below highlights key stereoselective methods for synthesizing fluorinated dienes.

| Method | Catalyst/Reagents | Substrates | Key Feature | Ref |

| Pd-Catalyzed C-F Activation | Pd(0) | Tetrasubstituted gem-difluoroalkenes | Highly diastereoselective synthesis of vicinal difluoro-1,3-dienes | acs.org |

| Tetracomponent Reaction | n/a | Borylated dendralene, Organolithium, Electrophiles | "À la carte" introduction of diverse functionalities with high stereocontrol | nih.gov |

Reactivity and Mechanistic Investigations of 1 Fluorocyclohexa 1,3 Diene and Analogous Fluorinated Dienes

Pericyclic Reactions: Emphasis on Diels-Alder Cycloadditions

Pericyclic reactions, particularly the [4+2] cycloaddition known as the Diels-Alder reaction, represent a powerful tool for the synthesis of six-membered rings. The introduction of fluorine into the diene or dienophile component can significantly alter the reaction's course, rate, and selectivity.

1-Fluorocyclohexa-1,3-diene as a Diene Component in [4+2] Cycloadditions

This compound serves as a fluorinated diene in Diels-Alder reactions, contributing four π-electrons to the formation of a new cyclohexene ring system. Its reactivity is influenced by the fluorine substituent, which modifies the electronic properties and steric profile of the diene system. In thermal reactions, perfluorocyclohexa-1,3-diene, a heavily fluorinated analogue, has been shown to react with various dienophiles, including cyclopentadiene and cyclohexa-1,3-diene. rsc.org This analogue can act as both a diene and a dienophile in its thermal reactions. rsc.org The reactions of perfluorocyclohexa-1,3-diene with compounds containing triple bonds have also been investigated. dur.ac.uk

Reactivity of Fluorinated Dienes and Dienophiles in Diels-Alder Reactions

The presence of fluorine atoms on either the diene or the dienophile has a pronounced effect on the reactivity in Diels-Alder reactions. A general observation is that fluorination tends to decrease the reaction rate compared to non-fluorinated counterparts. nih.govresearchgate.net For example, a 30-fold rate decrease was reported in the reaction of the fluorinated dienophile, p-fluoro-α-fluorostyrene, with 1,3-diphenylisobenzofuran relative to its non-fluorinated analogue. nih.gov This rate deceleration is attributed to several factors, including the electron-donating effects of fluorine lone pairs, which can raise the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), and increased Pauli repulsive interactions within the transition state. nih.gov

Despite the observed decrease in reactivity, fluorinated substrates can be more electrophilic than their non-fluorinated counterparts. nih.gov The reactivity of fluorinated dienes is also notable; for instance, perfluorocyclohexa-1,3-diene is reactive in Diels-Alder additions with alkenes and alkynes. rsc.org The Diels-Alder reaction has been utilized with trifluorovinyl substances and 2,3-difluorobuta-1,3-diene to produce trifluorinated and vic-difluorocyclohexene derivatives, respectively. researchgate.net

| Fluorinated Component | Reaction Partner | Observed Effect on Reactivity | Reference |

|---|---|---|---|

| p-fluoro-α-fluorostyrene (Dienophile) | 1,3-diphenylisobenzofuran (Diene) | 30-fold rate decrease compared to p-fluorostyrene. | nih.gov |

| Benzyl 2-fluoroacrylate (Dienophile) | Cyclopentadiene (Diene) | 10.7 times slower reaction compared to benzyl acrylate. | nih.gov |

| α-Fluoro-α,β-unsaturated carbonyls (Dienophiles) | Normal 1,3-dienes | Less reactive compared to non-fluorinated parent compounds. | researchgate.net |

| Perfluorocyclohexa-1,3-diene (Diene) | Cyclopentadiene | Acts as both a diene and a dienophile. | rsc.org |

Substrate Dependence and Substituent Effects on Diels-Alder Reaction Rates and Selectivity

The rate and selectivity of Diels-Alder reactions are highly dependent on the electronic nature of the substituents on both the diene and the dienophile. According to frontier molecular orbital theory, the reaction is facilitated by a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. ijcrcps.com Consequently, normal electron demand Diels-Alder reactions are accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ijcrcps.com

In the context of fluorinated reactants, these substituent effects remain crucial. For instance, in the reaction of β-fluoro-β-nitrostyrenes with cyclopentadiene, the presence of strong electron-withdrawing groups on the aryl ring of the dienophile led to higher diastereoselectivity. beilstein-journals.org Computational studies have been employed to understand these effects more deeply. The impact of fluorine substitution on the transition state can be nuanced; for example, substitution of fluorine at the 5a position of cyclopentadiene was found to have essentially no impact on the forming C-C bond distances in the transition state of its reaction with tetramethylethylene. nih.gov

| Component | Substituent Type | Effect on Reaction Rate (Normal Demand) | Reference |

|---|---|---|---|

| Diene | Electron-Donating Group (e.g., -CH₃, -NH₂) | Increases rate by raising diene HOMO energy. | ijcrcps.com |

| Dienophile | Electron-Withdrawing Group (e.g., -NO₂, -CN) | Increases rate by lowering dienophile LUMO energy. | ijcrcps.com |

| Diene | Electron-Withdrawing Group | Decreases rate. | ijcrcps.com |

| Dienophile | Electron-Donating Group | Decreases rate. | ijcrcps.com |

| β-fluoro-β-nitrostyrene (Dienophile) | Strong Electron-Withdrawing Group on aryl substituent | Increased diastereoselectivity. | beilstein-journals.org |

Stereochemical Control and Regioselectivity in Fluorinated Diene Cycloadditions

Fluorine substituents exert significant control over the stereochemical and regiochemical outcomes of Diels-Alder reactions. A notable effect is the potential for inversion of stereoselectivity. While many Diels-Alder reactions favor the endo product due to secondary orbital interactions, the introduction of fluorine can shift the preference to the exo product. nih.govresearchgate.net For example, the reaction of cyclopentadiene with benzyl acrylate is endo-selective, but the corresponding reaction with benzyl 2-fluoroacrylate favors the exo product. nih.govresearchgate.net This inversion is often attributed to steric repulsion and strain interactions involving the fluorine atom in the more compact endo transition state. nih.gov

Regioselectivity, which determines the orientation of addition between an unsymmetrical diene and dienophile, is also influenced by fluorine. In reactions involving "mixed halogenated" quinones, a trifluoromethoxy group was found to direct the regiochemical outcome similarly to a fluorine atom, highlighting the substituent's electronic influence. researchgate.net The regioselectivity in boron-directed cycloadditions to form fluoroalkyl-substituted aromatic compounds has been shown to be completely controlled under mild conditions. nih.gov

| Dienophile | Diene | Major Product Stereochemistry | Reference |

|---|---|---|---|

| Benzyl acrylate | Cyclopentadiene | endo | nih.govresearchgate.net |

| Benzyl 2-fluoroacrylate | Cyclopentadiene | exo | nih.govresearchgate.net |

| (E)-configured α-fluoro-β-arylvinyl sulfones | Cyclopentadiene | Predominantly exo-fluoro cycloadduct | researchgate.net |

| (E)-configured α-fluoro-β-arylvinyl sulfones | Diphenylisobenzofuran | Predominantly endo-fluoro cycloadduct | researchgate.net |

Catalyst-Mediated Diels-Alder Pathways for Fluorinated Cyclohexadiene Formation

The rates and selectivities of Diels-Alder reactions involving fluorinated compounds can be enhanced through catalysis. Both Lewis acids and Brønsted acids are effective in promoting these cycloadditions. nih.gov Catalysts such as boron trifluoride ethyl etherate (BF₃·OEt₂), lithium perchlorate (LiClO₄), titanium tetrachloride (TiCl₄), and toluenesulfonic acid (TsOH) have proven efficient in reactions forming substituted 1,3-cyclohexadienals. nih.gov Catalysis functions by coordinating to the dienophile, which lowers its LUMO energy, thereby reducing the activation energy of the reaction. nih.gov

For fluorinated systems specifically, Brønsted acid activation has been used to achieve rate enhancement in Diels-Alder reactions of fluorinated dienophiles through electrostatic effects. nih.gov This approach offers a method to overcome the inherent rate deceleration caused by fluorine substitution. nih.gov

Radical Transformations Involving Fluorinated Cyclohexadienes

Beyond pericyclic reactions, fluorinated cyclohexadienes can be involved in radical transformations. The study of radical reactions with polyfluoroaromatic compounds provides insight into the behavior of these systems. The attack of a free radical on a polyfluoroarene can lead to the formation of intermediate polyfluorinated cyclohexadienyl radicals, also known as radical σ-complexes. fluorine1.ru

These cyclohexadienyl radical intermediates have three primary stabilization pathways, the prevalence of which depends on the nature of the radical and the reaction conditions: fluorine1.ru

Defluorination: Elimination of a fluorine atom to yield a product of homolytic substitution. This pathway is favored when effective defluorinating agents are present. fluorine1.ru

Dimerization: Recombination of two radical σ-complexes. This is often a predominant pathway, for example, in the reaction of hexafluorobenzene with a methyl radical generated from di-tert-butyl peroxide. fluorine1.ru

Recombination: The radical intermediate combines with another radical species in the system. fluorine1.ru

The specificity of polyfluoroarenes as substrates in radical reactions is evident in the predominant dimerization of the intermediate radicals and their potential isomerization through a fluorine 1,2-shift. fluorine1.ru Radical fluorination itself is a method to introduce fluorine into molecules, where a carbon-centered radical reacts with a fluorine atom source, such as an N-F reagent. wikipedia.orgunacademy.com

Generation and Reactivity of Fluorinated Cyclohexadienyl Radicals

The study of fluorinated cyclohexadienyl radicals is crucial for understanding the reaction mechanisms of polyfluorinated aromatic compounds. These radicals are typically generated through the attack of a free radical on a polyfluoroarene. The stability and subsequent reaction pathways of these intermediates are significantly influenced by the fluorine substituents.

A notable characteristic of polyfluorinated cyclohexadienyl radicals is the potential for a 1,2-shift of a fluorine atom. This phenomenon has been observed using EPR spectroscopy, where σ-complexes formed from the addition of a pentafluorophenyl radical to perfluoro-para-xylene isomerize at high temperatures. This isomerization involves a 1,2-fluorine shift, resulting in a new cyclohexadienyl radical with two fluorine atoms on the geminal position. udel.edu

The recombination of polyfluorinated radical σ-complexes is often a highly favorable process, leading to high yields of dimerization and recombination products, largely independent of temperature and the concentration of the radical source. fluorine1.ru For example, the reaction of hexafluorobenzene with the cyclohexyl radical, generated from the thermolysis of di-tert-butyl peroxide in cyclohexane, predominantly proceeds through recombination and dimerization of the initially formed σ-complex and its isomer resulting from a 1,2-fluorine shift. fluorine1.ru

| Reactant System | Radical Source | Predominant Reaction Pathway(s) | Key Observation |

| Hexafluorobenzene + CH₃• | Di-tert-butyl peroxide (140°C) | Recombination, Dimerization | Formation of bis(methyl)perfluorotetrahydrobiphenyls |

| Hexafluorobenzene + CH₃• | CH₃MgI–copper halide | Defluorination | Effective defluorination by copper species |

| Perfluoro-para-xylene + C₆F₅• | High Temperature | Isomerization via 1,2-F shift | First EPR observation of fluorine 1,2-migration in these radicals udel.edu |

| Hexafluorobenzene + C₆H₁₁• | Di-tert-butyl peroxide (140°C) | Recombination, Dimerization | Formation of dicyclohexyloctafluorobiphenyls after defluorination fluorine1.ru |

Metal-Catalyzed Radical Hydrofunctionalizations of Fluorinated Olefins and Dienes

Metal-catalyzed radical hydrofunctionalization has emerged as a powerful tool for the synthesis of a wide range of organic molecules. While the application of this methodology to fluorinated dienes is a developing area, insights can be drawn from studies on the hydrofunctionalization of olefins. These reactions, often catalyzed by manganese, iron, or cobalt complexes, proceed via a metal-hydride hydrogen atom transfer (MHAT) mechanism. scispace.comnih.gov This process typically exhibits Markovnikov selectivity, where the hydrogen atom adds to the less substituted carbon of the double bond, generating a more stable carbon-centered radical at the more substituted position. scispace.com

The resulting radical intermediate can then be trapped by various reagents to introduce a range of functional groups. For instance, cobalt-catalyzed hydrofluorination of unactivated olefins has been demonstrated, involving a radical intermediate. semanticscholar.org This method offers a novel approach for the synthesis of fluorinated compounds under mild conditions.

The chemoselectivity of MHAT is a key advantage over traditional ionic reactions. scispace.com Carbocations generated from the protonation of alkenes are highly reactive and can lead to undesired side reactions. In contrast, the carbon-centered radicals formed in MHAT reactions are less energetic and can exhibit greater functional group tolerance. The development of these catalytic systems holds significant promise for the selective functionalization of fluorinated dienes like this compound.

| Catalyst System | Substrate Type | Key Mechanistic Feature | Product Type |

| Cobalt-based | Unactivated Olefins | Radical intermediate | Hydrofluorinated products semanticscholar.org |

| Iron-based | Olefins and p-Quinone Methides | Hydroalkylation | Phenols |

| Manganese, Iron, Cobalt Porphyrins | Olefins | Aerobic oxidation | Ketones semanticscholar.org |

Other Electrophilic and Nucleophilic Reactions of the Diene System

The reactivity of the diene system in cyclohexadienes can be influenced by coordination to a metal center. For instance, cyclohexa-1,3-diene complexes of rhodium(I) and iridium(I) have been shown to undergo electrophilic substitution. rsc.org In acidic media, proton exchange occurs at the endo-methylene positions of the cyclohexadiene ligand through interaction with the metal. Reaction with a strong electrophile like triphenylmethyl tetrafluoroborate (Ph₃CBF₄) leads to the formation of a coordinated cyclohexadienyl cation. This cation is then susceptible to nucleophilic attack, resulting in the formation of exo-substituted derivatives. rsc.org

In the context of fluorinated dienes, the introduction of fluorine atoms can significantly alter the electronic properties of the diene system, thereby influencing its reactivity towards electrophiles and nucleophiles. While specific studies on this compound are not extensively detailed in the provided context, general principles of electrophilic attack on conjugated dienes can be considered. The attack of an electrophile on a conjugated diene can lead to a mixture of 1,2- and 1,4-addition products. libretexts.org The ratio of these products is often dependent on the reaction conditions, with the kinetically controlled product formed faster at lower temperatures and the thermodynamically more stable product favored at higher temperatures. libretexts.org

For fluorinated dienes, the regioselectivity of electrophilic attack would be influenced by the electronic effects of the fluorine substituent. The fluorine atom can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these effects would direct the initial electrophilic attack and influence the stability of the resulting carbocationic intermediate.

Influence of Fluorine on Reaction Pathways and Selectivity (Unique Fluorine Effects)

The presence of fluorine atoms in a molecule can have profound and often unique effects on its reactivity and selectivity. rsc.org In the context of dienes and their reactions, fluorine substitution can lead to outcomes that are dramatically different from their non-fluorinated counterparts.

One of the most significant impacts of fluorine is observed in cycloaddition reactions, such as the Diels-Alder reaction. The introduction of fluorine can alter both the rate and the stereoselectivity of the reaction. nih.gov For example, fluorinated dienophiles have been shown to exhibit an inversion in endo/exo selectivity compared to their non-fluorinated analogs. nih.govresearchgate.net This has been attributed to increased Pauli repulsion in the transition state due to the donation of fluorine's lone pair electrons into the alkene's π-system. nih.gov While fluorine is strongly electron-withdrawing, which might be expected to accelerate the reaction, this electron-donating resonance effect can lead to a deceleration of the reaction rate. nih.gov

The influence of fluorine is also evident in catalyzed reactions. A "drastic fluorine effect" has been documented in the gold-catalyzed hydroalkoxylation of haloalkynes, where the presence of a difluoromethyl group completely reverses the regioselectivity of the reaction. rsc.org Such dramatic effects highlight the potential for fluorine to be used as a strategic element to control reaction outcomes.

In radical reactions, the high strength of the C-F bond can influence the stability and fate of radical intermediates. fluorine1.ru The unique electronic properties of fluorine also play a role in the photochemical reactivity of fluorinated compounds.

| Reaction Type | Influence of Fluorine | Mechanistic Rationale |

| Diels-Alder Reaction | Inversion of endo/exo selectivity, rate deceleration nih.gov | Increased Pauli repulsion in the transition state nih.gov |

| Gold-Catalyzed Hydroalkoxylation | Complete reversal of regioselectivity rsc.org | Alteration of electronic properties of the substrate |

| Radical Reactions | Stabilization pathways influenced by C-F bond strength | High C-F bond energy disfavors certain fragmentation pathways fluorine1.ru |

Thermal and Photochemical Reactivity of Fluorinated Cyclohexadienes

The thermal and photochemical reactivity of fluorinated cyclohexadienes can involve a variety of transformations, including ring-opening, fluorine migration, and retro-Diels-Alder reactions. rsc.org Photolysis of perfluorinated aza- and diaza-cyclohexadienes, for example, results in a range of skeletal rearrangements. rsc.org

In the realm of photochemical electrocyclic reactions, fluorine substitution can exert significant control over the stereoselectivity. For instance, the photochemical electrocyclic ring-closing of hexafluorinated dienes has been shown to proceed with complete stereoselectivity. rsc.orgchemrxiv.org This "photo-torquoselectivity" is attributed to stereoelectronic effects in the excited state. Quantum chemical calculations have revealed that the reaction pathway leading to the observed product is energetically favored due to stabilizing Fδ−···Hδ+ interactions, while the pathway to the unobserved isomer is destabilized by F-F closed-shell repulsion. rsc.org

The thermal stability of fluorinated compounds can also be noteworthy. Studies on fluorinated cycloalkylidene indolylfulgides have shown that their thermolysis products can maintain photochromicity and exhibit excellent thermal and photochemical stability. nih.govresearchgate.net This suggests that the introduction of fluorine can enhance the robustness of molecular systems under thermal and photochemical stress.

| Compound Class | Reaction Type | Observed Phenomena |

| Perfluorinated aza- and diaza-cyclohexadienes | Photolysis | Ring-opening, fluorine migration, retro-Diels-Alder rsc.org |

| Hexafluorinated dienes | Photochemical electrocyclic ring-closing | Complete stereoselectivity (photo-torquoselectivity) rsc.orgchemrxiv.org |

| Fluorinated cycloalkylidene indolylfulgides | Thermolysis | Formation of photochromic products with high stability nih.govresearchgate.net |

Theoretical and Computational Studies on 1 Fluorocyclohexa 1,3 Diene

Electronic Structure and Bonding Analysis in Fluorinated Cyclohexadienes

The introduction of a fluorine atom into the cyclohexadiene ring significantly perturbs its electronic structure and bonding characteristics. Fluorine's high electronegativity creates a strong, polarized carbon-fluorine (C-F) bond, inducing substantial changes in the electron density distribution throughout the conjugated π-system. beilstein-journals.org

Computational studies, often employing methods like Density Functional Theory (DFT), provide a quantitative picture of these effects. researchgate.neteie.gr The analysis of the molecular orbitals of 1-fluorocyclohexa-1,3-diene reveals a polarization of the π-electron cloud towards the fluorine atom. This inductive withdrawal of electron density affects the energies and coefficients of the frontier molecular orbitals (HOMO and LUMO), which in turn governs the molecule's reactivity in pericyclic and other reactions.

Advanced techniques such as the Interacting Quantum Atoms (IQA) method can be used to decompose the total energy of the molecule into chemically intuitive components, such as deformation energies and interaction terms (electrostatic, exchange-correlation, and dispersion). researchgate.net This allows for a detailed analysis of how the fluorine substituent influences the stability and electronic nature of the diene system. The C-F bond itself is characterized as short, strong, and highly polarized, which is the root cause of many of the observed electronic effects. beilstein-journals.org

| Orbital Energy Modulation | The energies of the HOMO and LUMO are lowered. | Affects the kinetics of cycloaddition reactions by altering the HOMO-LUMO energy gap with potential reaction partners. |

Conformational Preferences and Stereoelectronic Effects of Fluorine on Ring Systems

The conformation of the this compound ring is dictated by a balance of steric strain and subtle, yet powerful, stereoelectronic effects originating from the fluorine substituent. wikipedia.org While the conjugated diene portion of the molecule favors planarity, the two sp³-hybridized carbon atoms allow for some puckering of the ring.

The presence of fluorine introduces specific stereoelectronic interactions that can stabilize or destabilize certain conformations. beilstein-journals.org These effects, including dipole-dipole interactions, charge-dipole interactions, and hyperconjugation, are a direct consequence of the highly polarized C-F bond. beilstein-journals.org For instance, hyperconjugative interactions, such as the stabilizing overlap between a filled σ C-H bond and an empty σ* C-F antibonding orbital (σ(C–H) → σ*(C–F)), can influence torsional angles and favor specific puckered forms, an effect analogous to the well-known gauche effect. github.io

Computational studies on related fluorinated cyclic systems, like fluorocyclohexane, have shown that the chair conformation is preferred, with a delicate energy balance between axial and equatorial conformers. researchgate.net For this compound, the ring is more constrained, but the principles remain the same: the molecule will adopt a conformation that minimizes unfavorable electrostatic interactions and maximizes stabilizing stereoelectronic ones. researchgate.net The use of fluorine as a "conformational tool" is a recognized strategy in chemical design to control molecular shape. beilstein-journals.org

Computational Modeling of Photochemical Transformations and Tautomerization Processes

Computational methods are invaluable for exploring the excited-state potential energy surfaces of molecules and predicting the outcomes of photochemical reactions. mdpi.com For this compound, irradiation with UV light could trigger various transformations, such as electrocyclic ring-opening or tautomerization.

Studies on analogous compounds like meta-fluorothiophenol have shown that UV irradiation can induce phototautomerization, where a hydrogen atom migrates to a different position on the ring. iku.edu.tr In the case of this compound, a potential pathway could be a hydrogen shift from the sp³-hybridized C5 or C6 to another carbon, potentially leading to isomers like 1-fluorocyclohexa-1,4-diene or 5-fluorocyclohexa-1,3-diene. ethz.ch

The modeling of such processes often requires advanced computational methods like multiconfigurational self-consistent field (CASSCF) theory or time-dependent density functional theory (TD-DFT) to accurately describe the electronic excited states. mdpi.com Similarly, the thermodynamics and kinetics of ground-state tautomerization equilibria can be effectively studied using DFT, often including a solvation model (like the Polarizable Continuum Model, PCM) to simulate solvent effects. orientjchem.org

Investigation of Reaction Intermediates (e.g., Arenium Ions in Fluorination)

Arenium ions, also known as Wheland intermediates or sigma complexes, are cyclohexadienyl cations that are key reactive intermediates in electrophilic aromatic substitution reactions. wikipedia.orgquora.com A fluorinated cyclohexadienyl cation is a type of arenium ion. Such an intermediate would be formed during the electrophilic fluorination of benzene (B151609) or the protonation of fluorobenzene (B45895). scsco.org.in

This cation is stabilized by the delocalization of the positive charge across five of the six carbon atoms in the ring, as depicted by multiple resonance structures. wikipedia.org The carbon atom bonded to both a hydrogen and the incoming electrophile becomes sp³-hybridized, breaking the aromaticity of the ring. scsco.org.in

Computational studies can provide detailed insights into the structure and stability of the arenium ion derived from this compound (or more accurately, the arenium ion that would be its conjugate acid). The fluorine atom exerts two opposing electronic effects on the cation's stability:

Inductive Destabilization: The strongly electronegative fluorine atom withdraws electron density from the positively charged ring, which is an electrostatically unfavorable interaction.

Resonance Stabilization: The lone pairs on the fluorine atom can be donated back into the π-system, contributing to charge delocalization.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-fluorocyclohexa-1,4-diene |

| 5-fluorocyclohexa-1,3-diene |

| Benzene |

| Fluorobenzene |

| Fluorocyclohexane |

| meta-fluorothiophenol |

Advanced Synthetic Applications of 1 Fluorocyclohexa 1,3 Diene and Derived Fluorinated Cyclohexadienes

Strategic Building Blocks for Fluorinated Carbo- and Heterocyclic Frameworks

Fluorinated cyclohexadienes are exceptional precursors for a wide array of fluorinated carbo- and heterocyclic structures, primarily through cycloaddition reactions. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful methods for constructing six-membered rings in synthetic chemistry. nih.govmasterorganicchemistry.com In this context, 1-fluorocyclohexa-1,3-diene acts as the four-pi-electron component (the diene), reacting with a two-pi-electron component (the dienophile) to form a fluorinated bicyclic adduct. masterorganicchemistry.com

The presence of fluorine influences the reactivity of the diene system. This modulation allows for controlled cycloadditions to generate diverse fluorinated carbocycles. Furthermore, these dienes are instrumental in the synthesis of fluorinated heterocycles. For instance, the reaction of fluorinated dienes with thiocarbonyl compounds, which act as heterodienophiles, provides a direct route to sulfur-containing heterocycles like thiopyrans. nih.gov The electron-withdrawing nature of fluoroalkyl groups can enhance the reactivity of dienophiles, facilitating these transformations. nih.gov This strategy represents a key method for accessing a variety of fluorinated heterocyclic systems. nih.gov

Table 1: Representative Cycloaddition Reaction

| Reactants | Reaction Type | Product Class | Significance |

| This compound + Alkene/Alkyne | [4+2] Diels-Alder | Fluorinated Bicyclic Carbocycles | Access to complex fluorinated scaffolds. |

| Fluorinated 1,3-Diene + Thiocarbonyl Compound | [4+2] Hetero-Diels-Alder | Fluorinated Thiopyrans | Efficient synthesis of sulfur-containing fluorinated heterocycles. nih.gov |

Contributions to the Construction of Complex Polycyclic Molecular Architectures

The utility of this compound and its polyfluorinated analogs extends to the synthesis of intricate, multi-ring molecular structures. The Diels-Alder reaction is again central to this application, providing a robust method for creating bicyclic systems with high stereocontrol. For example, polyfluorocyclohexa-1,3-dienes readily react with various cycloalkenes to yield the corresponding Diels-Alder adducts. rsc.org

These primary adducts, often based on the bicyclo[2.2.2]octene framework, are not merely final products but serve as advanced intermediates for further transformations. Their rigid, three-dimensional structures provide a template upon which additional complexity can be built. Subsequent chemical manipulations of these adducts can lead to the assembly of sophisticated polycyclic molecular architectures, demonstrating the role of fluorinated cyclohexadienes as foundational building blocks in diversity-oriented synthesis. rsc.orgrsc.org

Table 2: Diels-Alder Adduct Formation

| Diene | Dienophile | Adduct Framework | Reference |

| Perfluorocyclohexa-1,3-diene | Cyclopentene | Perfluorotricyclo[5.2.2.0²⁶]undeca-2,5,8-triene (after dehydrofluorination) | rsc.org |

| Perfluorocyclohexa-1,3-diene | 1H,2H-Octafluorocyclohexene | Perfluorotricyclo[6.2.2.0²⁷]dodeca-2,6,9-triene (after dehydrofluorination) | rsc.orgrsc.org |

Role as Precursors for Aromatic Systems via Rearomatization Pathways

A significant application of the adducts derived from fluorinated cyclohexadienes is their role as precursors to substituted aromatic compounds. The cyclohexadiene ring within the bicyclic adducts can be converted back to a stable aromatic ring through rearomatization processes. rsc.org

A common rearomatization strategy involves elimination reactions, such as dehydrofluorination. rsc.orgrsc.org In this process, hydrogen fluoride (B91410) (HF) is removed from the adduct, leading to the formation of new double bonds and ultimately a fully aromatic system. This pathway is particularly valuable as it allows the regioselective introduction of substituents onto an aromatic ring, which is controlled by the initial cycloaddition reaction. The thermodynamic stability of the resulting aromatic ring serves as a powerful driving force for this transformation. rsc.org This cycloaddition-rearomatization sequence effectively transforms simple starting materials into complex, functionalized fluoroaromatic compounds.

Potential as Intermediates in Materials Science and Optoelectronics

The incorporation of fluorine into organic materials can significantly enhance their properties for applications in materials science and optoelectronics. rsc.org Fluorine atoms can lower the HOMO and LUMO energy levels of conjugated molecules, which can improve electron injection and increase stability against oxidation in electronic devices. rsc.org

Fluorinated cyclohexadiene derivatives are promising intermediates for creating novel functional materials. Research has shown that tricyclic molecules containing a tetrafluorocyclohexa-1,3-diene ring exhibit photoluminescence in both solution and crystalline states, highlighting their potential in developing new liquid-crystalline and luminescent materials. mdpi.com

Furthermore, these fluorinated cyclic structures hold potential as building blocks for Aggregation-Induced Emission Luminogens (AIEgens). AIE is a phenomenon where molecules that are non-emissive in solution become highly luminescent when aggregated in the solid state. nih.govnih.gov This effect is often attributed to the restriction of intramolecular motion in the aggregated phase. researchgate.net The rigid and well-defined stereochemistry of bicyclic frameworks derived from this compound could be exploited to construct novel AIEgens, where the restriction of molecular rotation is pre-organized, potentially leading to materials with enhanced solid-state emission for applications in organic light-emitting diodes (OLEDs) and sensors. nih.gov

Table 3: Impact of Fluorination on Material Properties

| Property | Effect of Fluorine Incorporation | Potential Application | Reference |

| Electronic Energy Levels | Lowers HOMO and LUMO levels | Enhanced electron injection and stability in OLEDs | rsc.org |

| Photoluminescence | Can induce or modify emissive properties | Light-emitting materials, liquid crystal displays | mdpi.com |

| Molecular Packing | C–H···F interactions can influence solid-state organization | Control of charge carrier mobility in transistors | rsc.org |

| Intramolecular Motion | Rigid cyclic structures can restrict rotation | Precursors for Aggregation-Induced Emission (AIE) materials | nih.govresearchgate.net |

Q & A

What are the common synthetic strategies for preparing 1-Fluorocyclohexa-1,3-diene, and how do reaction conditions influence yield and purity?

Answer:

Synthesis typically involves fluorination of cyclohexa-1,3-diene precursors or dehydrohalogenation of fluorinated intermediates. For example, fluorinated aryl amines (e.g., 2,4-difluorophenyl derivatives) can react with cyclohexane-1,3-dione under catalytic conditions to form fluorinated analogs . Key considerations include:

- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency.

- Temperature control : Maintaining 60–80°C minimizes side reactions like polymerization.

- Purification : Column chromatography or recrystallization ensures high purity (>95%).

Fluorinating agents (e.g., Selectfluor®) may introduce regioselectivity challenges due to fluorine’s electronegativity, requiring precise stoichiometric adjustments.

How does the fluorine substituent affect the Diels-Alder reactivity and transition state (TS) geometry of this compound compared to non-fluorinated analogs?

Answer:

Fluorine’s electron-withdrawing effect increases dienophilicity, leading to more asynchronous TS geometries. Computational studies (e.g., B3LYP/6-31G* level) on methyl-substituted analogs show TS asynchronicity (bond length difference, Δl = 0.38) and minimal electron transfer (GEDT = 0.01e) . For this compound:

- Regioselectivity : Fluorine directs electrophilic attack to the less substituted diene carbon.

- Kinetics : Activation energy decreases due to enhanced orbital overlap between the fluorinated diene and electron-deficient dienophiles.

Methodologically, TS analysis via DFT calculations and ELF (Electron Localization Function) mapping is critical for validating mechanistic hypotheses.

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Based on cyclohexa-1,3-diene safety data :

- Ventilation : Use fume hoods (BS/EN standards) to prevent vapor accumulation (flash point: 18.9°C).

- PPE : Nitrile gloves (EN374 compliant), safety goggles, and flame-resistant lab coats.

- Storage : Keep at -20°C in airtight containers away from oxidizers and acids.

Fluorine’s electronegativity may increase toxicity; thus, additional precautions include: - Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions.

What role does this compound play in the total synthesis of fluorinated natural products or pharmaceuticals?

Answer:

It serves as a diene in Diels-Alder reactions to construct fluorinated carbocycles. For example, in retrosynthetic pathways, fluorinated dienes couple with functionalized arylamines to build polycyclic frameworks . Applications include:

- Medicinal chemistry : Fluorine enhances metabolic stability and binding affinity in drug candidates.

- Stereoselectivity : Chiral auxiliaries or asymmetric catalysis can control endo/exo selectivity.

Methodologically, optimize reaction conditions (e.g., Lewis acids like TiCl₄) to enhance diene reactivity and product enantiomeric excess (ee).

How do fluorinated cyclohexa-1,3-dienes compare to non-fluorinated analogs in UV-Vis absorption spectra, and what molecular insights can be derived?

Answer:

Fluorine’s inductive effect red-shifts λmax due to increased conjugation. For hexa-1,3-diene, π→π* transitions typically occur at ~210 nm. Fluorination extends conjugation, shifting absorption to ~230–250 nm . Key steps:

- Experimental setup : Measure UV-Vis spectra in cyclohexane (0.01 mM pathlength).

- Computational validation : Compare with TD-DFT calculations to correlate spectral shifts with frontier molecular orbital (FMO) energy gaps.

What strategies mitigate challenges in characterizing fluorinated dienes, such as volatility or thermal instability?

Answer:

- Low-temperature techniques : Use cryoprobes in NMR to enhance signal resolution.

- Mass spectrometry : High-resolution ESI-MS with cold-spray ionization minimizes decomposition.

- Chromatography : Employ UPLC with C18 columns and isocratic elution (acetonitrile/water) to separate degradation products.

How does fluorination influence the environmental persistence and bioaccumulation potential of cyclohexa-1,3-diene derivatives?

Answer:

While data on this compound is limited, fluorinated compounds generally exhibit:

- Increased persistence : C-F bonds resist hydrolysis and microbial degradation.

- Bioaccumulation : LogP values rise with fluorine content, but polar C-F bonds may reduce lipid solubility.

Methodologically, assess using OECD 301D biodegradation tests and QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.